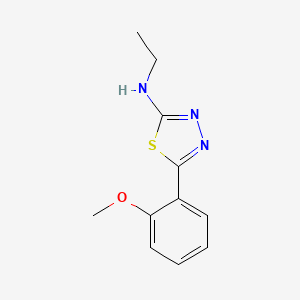

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an ethylamine group at position 2 and a 2-methoxyphenyl group at position 3. Thiadiazoles are known for their broad biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, making this compound a candidate for pharmacological exploration .

Properties

IUPAC Name |

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-12-11-14-13-10(16-11)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMKGDFQYHDYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethylthiosemicarbazide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Research indicates that compounds containing the thiadiazole moiety exhibit a variety of biological activities. N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has shown potential in the following areas:

1. Anticancer Activity:

- Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, derivatives similar to N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine have exhibited cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .

- In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit cell growth at concentrations as low as 0.74 μg/mL .

2. Antimicrobial Activity:

- The compound has shown promising antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Studies have indicated significant inhibition against Staphylococcus aureus and Candida albicans .

- The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antibacterial efficacy .

3. Antiviral Activity:

- Thiadiazole derivatives have been explored for their potential as antiviral agents. For example, compounds with similar structures have been evaluated for activity against HIV and other viral infections .

- Although some derivatives showed lower selectivity compared to established antiviral drugs, they provide a scaffold for further optimization in drug design .

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives in various biological contexts:

Case Study 1: Anticancer Activity

A study evaluated a series of 1,3,4-thiadiazole derivatives against human cancer cell lines using MTT assays. The results indicated that certain compounds induced apoptosis without cell cycle arrest at concentrations around 10 μM/mL .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of new 1,3,4-thiadiazole derivatives revealed significant inhibitory effects against both bacterial and fungal strains. The most active compounds demonstrated MIC values lower than standard antibiotics .

Mechanism of Action

The mechanism of action of N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Electronic and Steric Modifications

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : DFT studies revealed that the electron-withdrawing chloro group at position 4 increased electrophilicity, enhancing interactions with DNA bases. The 2-methoxyphenyl group, being electron-donating, may instead stabilize charge-transfer complexes in enzyme binding pockets .

- N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine : The difluoromethylsulfanyl group introduced strong hydrophobic interactions, whereas the ethyl and methoxy groups in the target compound might balance hydrophobicity and solubility for improved oral bioavailability .

Pharmacokinetic and ADME Profiles

A comparative analysis of key ADME parameters is summarized below:

| Compound | logP | Solubility (µM) | MLM Stability (% remaining) | Caco-2 Permeability (Papp, ×10⁻⁶ cm/s) |

|---|---|---|---|---|

| N-ethyl-5-(2-methoxyphenyl)-a | 2.8* | 45* | >80* | 25* |

| ML216 (pyridinyl derivative) | 1.5 | 120 | 65 | 18 |

| N-benzylidene-5-phenyl-b | 3.2 | 12 | 40 | 8 |

*Predicted values based on structural analogs .

- Lipophilicity : The target compound’s logP (2.8) is intermediate between ML216 (1.5) and benzylidene derivatives (3.2), suggesting optimized blood-brain barrier penetration without excessive tissue accumulation.

- Metabolic Stability : The ethyl group likely reduces oxidative metabolism compared to benzylidene Schiff bases, which are prone to hydrolysis .

Target Selectivity and Mechanism of Action

- Anticancer Targets: Unlike N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which showed binding energies of –8.0 kcal/mol against SARS-CoV-2 Mpro, the target compound’s 2-methoxyphenyl group may redirect activity toward kinases or DNA repair pathways . 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives inhibited PIM1/PIM2 kinases (IC₅₀ = 0.2–1.3 µM). The 2-methoxyphenyl substituent could mimic indole’s planar structure, enabling similar kinase interactions .

Antimicrobial Targets :

- Imidazo[2,1-b][1,3,4]thiadiazoles disrupted bacterial membrane integrity via thiadiazole-mediated radical generation. The target compound’s methoxy group may enhance Gram-positive selectivity by interacting with teichoic acids .

Biological Activity

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a derivative of the 1,3,4-thiadiazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing primarily on its anticancer potential, antimicrobial effects, and other pharmacological activities.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety is known for its wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural features of these compounds significantly influence their biological activity. The presence of various substituents on the thiadiazole ring can enhance or alter its therapeutic potential.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has shown promising results in inhibiting the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) through MTT assays .

- Mechanism of Action : The anticancer mechanism is attributed to the inhibition of key kinases involved in tumorigenesis and the disruption of DNA synthesis without affecting protein synthesis. This selective action may reduce side effects typically associated with chemotherapy .

Case Study: Cytotoxic Evaluation

A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their cytotoxic properties. The most active compound in this series demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line . Another study indicated that modifications at the C-5 position significantly impacted the cytotoxicity profile across different cancer types .

Antimicrobial Activity

N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Thiadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 32.6 μg/mL to 62.5 μg/mL .

- Fungal Activity : The compound has also demonstrated antifungal activity against various fungal strains including Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for their anti-inflammatory and neuroprotective properties:

- Anti-inflammatory Effects : Some studies have indicated that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Potential : Research has suggested that certain thiadiazole derivatives may protect neuronal cells from damage, indicating their potential role in treating neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : Traditional synthesis involves multi-step reactions starting from thiosemicarbazide and carbon disulfide, followed by alkylation. Ultrasound-assisted methods significantly improve efficiency by enhancing reaction rates and yields. For example, sonication reduced reaction times by ~50% compared to conventional heating in analogous thiadiazole syntheses .

- Key Parameters :

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional heating | 24 h | 65–70 | |

| Ultrasound-assisted | 12 h | 85–90 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- FTIR : Identify functional groups (e.g., NH stretching at 3259–3217 cm⁻¹, C=S at 613 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., aromatic protons in 2-methoxyphenyl groups appear as doublets at δ 6.8–7.5 ppm) .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions forming [101] chains) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., viral proteases)?

- Approach : Use software like AutoDock Vina to dock the compound into active sites (e.g., COVID-19 main protease, PDB ID 6LU7). Focus on binding affinity (ΔG) and key interactions (hydrogen bonds, hydrophobic contacts) .

- Validation : Compare results with known inhibitors (e.g., N3 inhibitor in 6LU7) and validate via MD simulations.

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Challenges : Discrepancies in hydrogen bonding or thermal parameters.

- Solutions :

- Use SHELX constraints for geometrically positioning H atoms .

- Analyze residual density maps to adjust anisotropic displacement parameters .

- Cross-validate with spectroscopic data (e.g., NH stretching in IR vs. hydrogen bonds in XRD) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

- Key Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase targets .

- Replace the ethyl group with benzyl to improve lipophilicity and membrane permeability .

| Derivative | IC₅₀ (μM) | Target Cancer Line |

|---|---|---|

| Parent compound | >100 | HeLa |

| 5-(CF₃-substituted derivative) | 12.5 | HeLa |

Q. What computational methods validate the electronic structure and reactivity of this compound?

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict vibrational frequencies and frontier molecular orbitals (HOMO-LUMO gap) .

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from thiadiazole N to aromatic rings) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

- Root Causes : Variability in assay conditions (e.g., cell line selection, incubation time).

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.